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Executive Summary

T cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory
immune checkpoint, playing a pivotal role in regulating both innate and adaptive immunity.
Discovered in 2009, TIGIT is expressed on key lymphocyte populations, including activated T
cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Through its interaction with
ligands, primarily CD155, on antigen-presenting cells and tumor cells, TIGIT potently
suppresses anti-tumor and antiviral immune responses. This multifaceted inhibition is achieved
through direct signaling, competition with the co-stimulatory receptor CD226, and modulation of
other immune cells like dendritic cells. Its role in promoting T cell exhaustion and Treg-
mediated suppression has made it a compelling target for cancer immunotherapy. This guide
provides a comprehensive technical overview of TIGIT, from its discovery and molecular
structure to its complex signaling pathways and the experimental methodologies used to
elucidate its function.

Discovery and Molecular Structure

TIGIT (also known as WUCAM, Vstm3, or VSIG9) was independently identified in 2009 by
three research groups through genome-wide analyses aimed at discovering novel
immunomodulatory receptors.[1][2][3][4] These searches sought genes expressed in T cells
that encoded proteins with structural domains characteristic of immune regulators.[5]
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Structurally, TIGIT is a Type | transmembrane protein and a member of the poliovirus receptor
(PVR)-like protein family.[5][6] Its architecture consists of three key domains:

o Extracellular Domain: A single immunoglobulin variable (IgV) domain responsible for ligand
binding.[2][5]

e Transmembrane Domain: A standard alpha-helical domain that anchors the protein to the cell
membrane.[2]

« Intracellular Domain: A cytoplasmic tail containing two conserved inhibitory motifs critical for
its function:[2][7]

o An Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM).
o An Immunoglobulin Tail-Tyrosine (ITT)-like motif.

Upon ligand binding, phosphorylation of tyrosine residues within these intracellular motifs
initiates a downstream signaling cascade that mediates TIGIT's inhibitory functions.[2][8]

The TIGIT Receptor-Ligand Axis

TIGIT is a central component of a complex network of competing receptors and shared ligands,
analogous to the well-characterized CD28/CTLA-4 axis.[1][6] TIGIT's function is dictated by its
expression on lymphocytes and the expression of its ligands on antigen-presenting cells
(APCs), tumor cells, and other cells within the tissue microenvironment.[8][9]

Ligands

TIGIT interacts with four known ligands from the nectin and nectin-like family:[1][2][10][11]

e CD155 (PVR): This is the primary and highest-affinity ligand for TIGIT.[1][5][12][13] CD155 is
frequently overexpressed on various tumor cells and is also found on APCs like dendritic
cells and macrophages.[14]

e CD112 (Nectin-2): TIGIT binds to CD112 with a lower affinity than to CD155.[1][15]

e CD113 (PVRL3): TIGIT also demonstrates weak binding to CD113.[1][11]
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» Nectin-4: More recently, Nectin-4 was identified as a ligand that interacts with TIGIT.[2][10]

Competitive Interactions

The TIGIT pathway is critically regulated by its competition with the co-stimulatory receptor
CD226 (DNAM-1) and another receptor, CD96, for the same ligands, primarily CD155.[1][6][10]
TIGIT binds to CD155 with a significantly higher affinity than CD226, allowing it to effectively
outcompete the activating receptor and deliver a dominant inhibitory signal.[1][16] This
competitive dynamic is a key mechanism for fine-tuning immune responses.[1]

Data Presentation: Receptor-Ligand Binding Affinities

The functional outcome of the TIGIT/CD226/CD96 axis is heavily influenced by the binding
affinities of these receptors for their shared ligand, CD155.

Dissociation

Receptor Ligand Constant (Kd) Interaction Type
(nmoliL)

TIGIT CD155 ~3.15 Inhibitory

CD96 CD155 ~37.6 Inhibitory

CD226 (DNAM-1) CD155 ~119 Activating

Table 1. Comparative
binding affinities of
human TIGIT, CD96,
and CD226 for their
common ligand,
CD155. Data
compiled from

scientific literature.[3]

Function and Mechanisms of Immune Suppression

TIGIT suppresses the immune system through multiple, non-redundant mechanisms affecting
various stages of the cancer-immunity cycle.[1] It acts on both the innate (NK cells) and
adaptive (T cells) arms of the immune system.
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Direct Inhibition of T Cells and NK Cells

Upon engagement with its ligands, the phosphorylated ITIM and ITT-like motifs in TIGIT's
cytoplasmic tail recruit SH2 domain-containing phosphatases, such as SHIP-1.[8] This leads to
the inhibition of downstream signaling pathways including PI3K, MAPK, and NF-kB.[8][17]

e In T Cells: TIGIT signaling directly inhibits T cell receptor (TCR)-mediated activation, leading
to reduced proliferation and decreased production of effector cytokines like IFN-y, IL-2, and
TNF-a.[3][18][19]

e In NK Cells: TIGIT ligation directly suppresses NK cell cytotoxicity and IFN-y production.[20]
[21]

Competition with CD226

By binding to CD155 with high affinity, TIGIT prevents the engagement of the co-stimulatory
receptor CD226.[16][22] This not only blocks the positive signals required for full T cell and NK
cell activation but can also lead to the internalization and degradation of CD226, further
dampening the immune response.[8][16]

Modulation of Dendritic Cells (DCs)

TIGIT can act in a cell-extrinsic manner by binding to CD155 expressed on DCs.[1] This
interaction induces a tolerogenic phenotype in the DCs, characterized by increased production
of the immunosuppressive cytokine IL-10 and decreased production of the pro-inflammatory
cytokine 1L-12.[1][8] This altered cytokine milieu impairs the priming and activation of effector T
cells.[1]

Enhancement of Regulatory T Cell (Treg) Function

TIGIT is highly expressed on a subset of Tregs that are particularly suppressive.[18][19] TIGIT
signaling in these Tregs enhances their ability to inhibit Th1 and Th17 responses, further
contributing to an immunosuppressive tumor microenvironment.[7][18]

Role in T Cell Exhaustion

In the context of chronic antigen exposure, such as in cancer, TIGIT is highly co-expressed with
other inhibitory receptors like PD-1, TIM-3, and LAG-3 on tumor-infiltrating lymphocytes (TILS).
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[18][20] This TIGIT-positive subset of CD8+ T cells displays a severely exhausted phenotype,
characterized by a profound loss of effector function.[18][19]
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Caption: TIGIT intracellular signaling cascade upon ligand binding.
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Caption: TIGIT outcompetes CD226 for binding to CD155.

Experimental Workflow: NK Cell Cytotoxicity Assay
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Caption: Workflow for assessing TIGIT's role in NK cell cytotoxicity.

Key Experimental Protocols

The function of TIGIT has been elucidated through a variety of standard and specialized
immunological assays. Below are detailed methodologies for key experiments.

Protocol: T Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T cells to proliferate in response to stimulation and how this
is affected by TIGIT blockade.
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. Cell Isolation and Preparation:

Isolate CD4+ or CD8+ T cells from peripheral blood mononuclear cells (PBMCSs) or spleen
using negative selection magnetic beads.

Resuspend purified T cells in PBS at a concentration of 1-5 x 1076 cells/mL.
. CFSE Labeling:

Add Carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final
concentration of 0.5-5 pM.

Incubate for 10 minutes at 37°C, protected from light.

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium
(containing 10% FBS).

Wash the cells twice with complete medium to remove excess CFSE.
. Cell Culture and Stimulation:
Plate CFSE-labeled T cells in a 96-well plate.

Add stimulating agents, such as plate-bound anti-CD3 (1-5 pg/mL) and soluble anti-CD28 (1-
2 ug/mL) antibodies.

Add experimental antibodies: anti-TIGIT blocking antibody or an isotype-matched control
antibody (typically at 10 pg/mL).

. Incubation and Analysis:
Culture the cells for 3-5 days at 37°C, 5% CO2.
Harvest the cells and analyze by flow cytometry.

Gate on the live lymphocyte population and measure the fluorescence intensity in the
FITC/GFP channel. Each cell division results in a halving of CFSE fluorescence, allowing for
the quantification of proliferation.[3][10]
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Protocol: NK Cell Cytotoxicity Assay (Flow Cytometry-
based)

This assay quantifies the ability of NK cells to kill target tumor cells and the impact of TIGIT
blockade on this function.

1. Target Cell Preparation:

o Use atarget cell line known to be susceptible to NK cell killing (e.g., K562).
» Label the target cells with a fluorescent dye like CFSE as described above.
e Wash and resuspend the labeled target cells at a known concentration.

2. Effector Cell Preparation:

» Isolate NK cells from PBMCs.

 Alternatively, use total PBMCs as effector cells, as this preserves the cellular
microenvironment.

3. Co-culture:

e In FACS tubes or a 96-well plate, combine effector cells and CFSE-labeled target cells at
various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

e Add anti-TIGIT blocking antibody or an isotype control.
e Incubate for 4 hours at 37°C.
4. Staining and Analysis:

 Just prior to analysis, add a viability dye that is excluded by live cells, such as Propidium
lodide (PI) or 7-AAD.

e Acquire samples on a flow cytometer.

» Gate on the target cell population (CFSE-positive).
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» Within the target gate, quantify the percentage of dead cells (PI1/7-AAD positive).

» Calculate the percentage of specific lysis for each condition.[23]

Protocol: In Vivo Mouse Tumor Model

This experiment assesses the therapeutic efficacy of TIGIT blockade on tumor growth in a
living organism.

1. Tumor Implantation:
e Use a syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells).

e Subcutaneously inject a suspension of tumor cells (e.g., 1 x 1076 cells) into the flank of the
mice.

2. Tumor Growth and Treatment:
» Allow tumors to establish and reach a palpable size (e.g., 50-100 mm?).

» Randomize mice into treatment groups (e.g., Isotype control IgG, anti-TIGIT Ab, anti-PD-1
Ab, anti-TIGIT + anti-PD-1 Ab).

» Administer antibodies via intraperitoneal (i.p.) injection at specified doses and schedules
(e.g., 10 mg/kg, every 3-4 days).

3. Monitoring and Endpoint:

o Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x Length
x Width?).

e Monitor animal weight and overall health.

e The experiment concludes when tumors in the control group reach a predetermined
maximum size, or at a specified time point.

» At the endpoint, tumors and spleens can be harvested for ex vivo analysis of tumor-
infiltrating lymphocytes (TILs) by flow cytometry.[15]
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Protocol: Dendritic Cell Cytokine Production Assay

This assay measures how TIGIT engagement affects the cytokine profile of dendritic cells.
1. DC Generation/Isolation:

e Generate bone marrow-derived dendritic cells (BMDCs) from mice or isolate myeloid DCs
from blood.

2. Co-culture and Stimulation:

o Plate DCs and stimulate them with a Toll-like receptor (TLR) agonist, such as
Lipopolysaccharide (LPS), to induce maturation and cytokine production.

e Add a TIGIT-Fc fusion protein to engage CD155 on the DCs, or co-culture with cells
expressing TIGIT. Use a control-Fc protein as a negative control.

3. Incubation:

 Incubate the cultures for 24-48 hours.
4. Analysis:

e Collect the culture supernatants.

o Measure the concentration of IL-10 and IL-12 in the supernatants using an Enzyme-Linked
Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

 Alternatively, intracellular cytokine staining followed by flow cytometry can be used to
determine the frequency of cytokine-producing DCs.[5][7]

Conclusion and Future Directions

TIGIT is a potent inhibitory receptor that acts as a crucial brake on anti-tumor immunity. Its
diverse mechanisms of suppression—spanning direct lymphocyte inhibition, competition with
activating receptors, and modulation of the wider tumor microenvironment—underscore its
importance as a therapeutic target. Preclinical studies have consistently shown that blocking
the TIGIT pathway, particularly in combination with PD-1/PD-L1 inhibitors, can reinvigorate
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exhausted T cells and NK cells, leading to enhanced tumor control.[8] While early clinical trial
results for TIGIT-blocking antibodies have been mixed, the strong biological rationale continues
to drive intensive research. Future work will focus on identifying predictive biomarkers to select
patients most likely to respond, optimizing combination therapies, and exploring novel
therapeutic modalities to target this complex and critical immune checkpoint.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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